molecular formula C22H24N4O4S B10796344 5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10796344
M. Wt: 440.5 g/mol
InChI Key: GIQLSYUQGQPQSU-UHFFFAOYSA-N
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Description

MMV665906 is a compound identified through the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of malaria parasites, making it a subject of interest in the field of medicinal chemistry and parasitology .

Preparation Methods

The synthetic routes and reaction conditions for MMV665906 are not widely documented in public literature. compounds in the MMV Malaria Box are typically synthesized through a series of organic reactions involving various reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

MMV665906 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction might yield an alkane or alcohol.

Scientific Research Applications

MMV665906 has several scientific research applications, particularly in the field of parasitology and medicinal chemistry:

Mechanism of Action

The mechanism of action of MMV665906 involves the inhibition of specific enzymes and pathways critical for the survival of malaria parasites. The compound targets the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and the replication of the parasite’s DNA . By inhibiting this pathway, MMV665906 effectively halts the growth and proliferation of the parasite.

Comparison with Similar Compounds

MMV665906 can be compared with other compounds in the MMV Malaria Box, such as:

These compounds share similar mechanisms of action and structural features, but MMV665906 stands out due to its specific potency and selectivity in inhibiting malaria parasite growth.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(2-hydroxy-4-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O4S/c1-15-5-10-18(21(27)13-15)19-14-20(25-24-19)22(28)23-16-6-8-17(9-7-16)31(29,30)26-11-3-2-4-12-26/h5-10,13-14,27H,2-4,11-12H2,1H3,(H,23,28)(H,24,25)

InChI Key

GIQLSYUQGQPQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)O

Origin of Product

United States

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